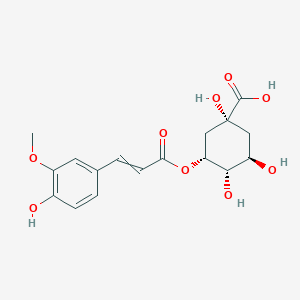
Butanenitrile, 4-(dichloromethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanenitrile, 4-(dichloromethylsilyl)-, also known as (3-cyanopropyl)methyldichlorosilane, is a chemical compound with the molecular formula C5H9Cl2NSi and a molecular weight of 182.12 g/mol . This compound is characterized by the presence of a nitrile group (-CN) and a dichloromethylsilyl group (-SiCl2CH3) attached to a butane backbone. It is a versatile silyl halide compound widely employed in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanenitrile, 4-(dichloromethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of 3-cyanopropylmagnesium bromide with dichloromethylsilane . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl halide. The reaction can be represented as follows:
3-Cyanopropylmagnesium bromide+Dichloromethylsilane→Butanenitrile, 4-(dichloromethylsilyl)-
Industrial Production Methods
In industrial settings, the production of Butanenitrile, 4-(dichloromethylsilyl)- often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Butanenitrile, 4-(dichloromethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl group can be substituted with other nucleophiles, such as amines, to form silyl amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Silyl Ethers: Formed when the compound reacts with alcohols.
Silyl Amides: Formed when the compound reacts with amines.
Aplicaciones Científicas De Investigación
Butanenitrile, 4-(dichloromethylsilyl)- has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including polymers such as polyurethanes and polycarbonates.
Catalysis: Acts as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Drug Development: Studied for its potential role in drug development, particularly in the treatment of certain types of cancer.
Peptide Synthesis: Employed in the synthesis of peptides and peptidomimetics.
Mecanismo De Acción
The mechanism of action of Butanenitrile, 4-(dichloromethylsilyl)- involves its dual role as a nucleophile and an electrophile in chemical reactions . As a nucleophile, it can react with electrophiles such as carbonyl compounds to form silyl ethers. Conversely, as an electrophile, it reacts with nucleophiles like amines to produce silyl amides . The presence of the nitrile group also allows for further functionalization and modification of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanopropylmethyldichlorosilane: Similar in structure but with different substituents on the silicon atom.
4-(Trimethylsilyl)butanenitrile: Contains a trimethylsilyl group instead of a dichloromethylsilyl group.
Uniqueness
Butanenitrile, 4-(dichloromethylsilyl)- is unique due to its combination of a nitrile group and a dichloromethylsilyl group, which imparts distinct reactivity and versatility in various chemical reactions . This makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
4-(dichloromethylsilyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NSi/c6-5(7)9-4-2-1-3-8/h5H,1-2,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJPPYXAZXRBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C[SiH2]C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate](/img/structure/B8115440.png)




![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoate](/img/structure/B8115483.png)








